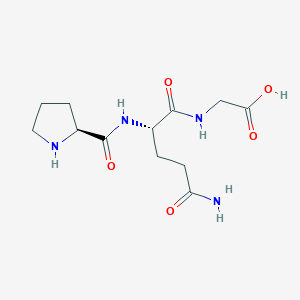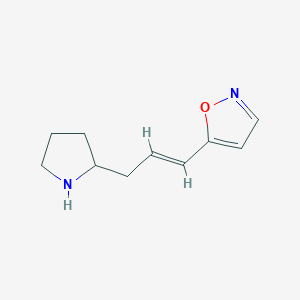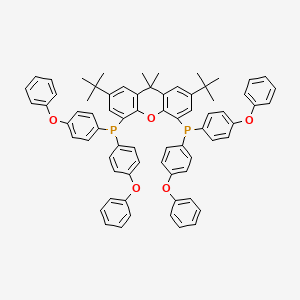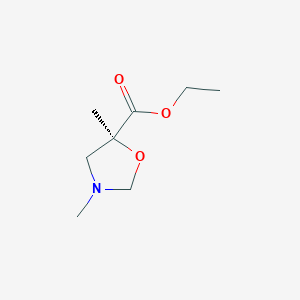
(S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate is a chiral compound belonging to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by its ethyl ester group and two methyl substituents on the oxazolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-3-amino-2,2-dimethylpropanol with ethyl glyoxylate under acidic conditions to form the oxazolidine ring. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Alcohol derivatives
Substitution: Substituted oxazolidines
科学的研究の応用
(S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its role in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of fine chemicals and agrochemicals.
作用機序
The mechanism of action of (S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The oxazolidine ring structure allows for unique interactions with biological macromolecules, influencing pathways related to its bioactivity.
類似化合物との比較
Similar Compounds
®-Ethyl 3,5-dimethyloxazolidine-5-carboxylate: The enantiomer of the compound with different stereochemistry.
Methyl 3,5-dimethyloxazolidine-5-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester.
3,5-Dimethyloxazolidine-5-carboxylic acid: The corresponding carboxylic acid derivative.
Uniqueness
(S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate is unique due to its specific chiral configuration and ethyl ester group, which confer distinct chemical and biological properties. Its stereochemistry plays a crucial role in its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C8H15NO3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
ethyl (5S)-3,5-dimethyl-1,3-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-4-11-7(10)8(2)5-9(3)6-12-8/h4-6H2,1-3H3/t8-/m0/s1 |
InChIキー |
UZVCPBFCLHUAJY-QMMMGPOBSA-N |
異性体SMILES |
CCOC(=O)[C@@]1(CN(CO1)C)C |
正規SMILES |
CCOC(=O)C1(CN(CO1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


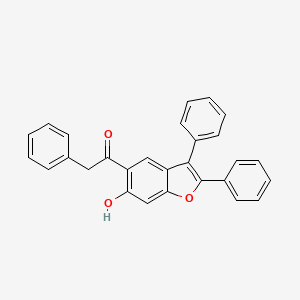
![4-Ethoxy-2-hydroxybenzo[d]oxazole](/img/structure/B12897474.png)
![Ethanethioic acid, S-[[bis(4-chlorophenyl)phosphinyl]methyl] ester](/img/structure/B12897484.png)
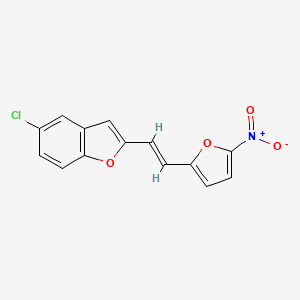
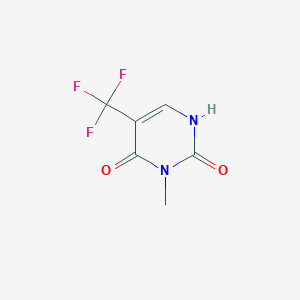
![2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one](/img/structure/B12897501.png)
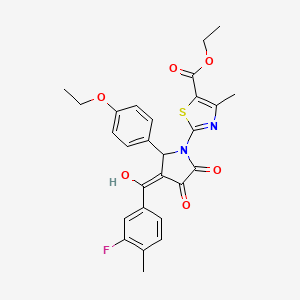

![(Cis-3-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentyl)methanol](/img/structure/B12897527.png)
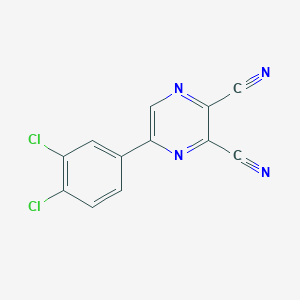
![5-Isoquinolinamine, N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12897551.png)
